Cas no 1241559-75-0 (4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide)
amino}methyl)benzamide structure](https://ja.kuujia.com/scimg/cas/1241559-75-0x500.png)
4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide 化学的及び物理的性質
名前と識別子
-
- AKOS034688412
- 4-({[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide
- 1241559-75-0
- EN300-26622562
- Z909862782
- 4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide
-
- インチ: 1S/C18H17FN2O/c1-2-11-21(13-15-5-9-17(19)10-6-15)12-14-3-7-16(8-4-14)18(20)22/h1,3-10H,11-13H2,(H2,20,22)
- InChIKey: MHFMKBIDAIAAHI-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN(CC#C)CC1C=CC(C(N)=O)=CC=1
計算された属性
- 精确分子量: 296.13249133g/mol
- 同位素质量: 296.13249133g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 401
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 46.3Ų
4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622562-0.05g |
4-({[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide |
1241559-75-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide 関連文献
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamideに関する追加情報
Research Brief on 4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide (CAS: 1241559-75-0)
4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide (CAS: 1241559-75-0) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a fluorophenyl group and a propargylamine moiety, has been investigated for its potential applications in drug discovery and development. Recent studies have explored its pharmacological properties, mechanism of action, and therapeutic potential, particularly in the context of neurological disorders and cancer.
The compound's structure suggests it may act as a modulator of specific biological targets, such as enzymes or receptors, due to its ability to form hydrogen bonds and engage in hydrophobic interactions. Preliminary research indicates that 4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide exhibits promising activity in vitro, with studies highlighting its inhibitory effects on certain kinase pathways implicated in cancer cell proliferation. Additionally, its propargylamine moiety has been linked to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Recent advancements in synthetic chemistry have enabled the efficient production of this compound, facilitating its use in high-throughput screening and structure-activity relationship (SAR) studies. Researchers have employed computational modeling and molecular docking techniques to predict its binding affinity and selectivity for various biological targets. These efforts have provided valuable insights into the compound's potential as a lead molecule for the development of novel therapeutics.
Despite its promising attributes, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide. Current research is focused on addressing issues such as bioavailability, metabolic stability, and off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development, with the goal of identifying derivatives with improved efficacy and safety profiles.
In conclusion, 4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide represents a compelling area of research in the chemical biology and medicinal chemistry fields. Its unique structural features and preliminary biological activity make it a promising candidate for further exploration. Continued investigation into its mechanism of action and therapeutic potential will be critical in determining its viability as a drug candidate. This research brief underscores the importance of interdisciplinary collaboration and innovative approaches in advancing the development of novel small-molecule therapeutics.
1241559-75-0 (4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide) Related Products
- 1432061-17-0(3-(4-bromobenzenesulfonyl)pyrrolidine)
- 2680797-05-9(benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate)
- 417722-95-3(Phenyloxy Descyclopropylamino Lenvatinib)
- 588687-45-0(5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol)
- 1534166-79-4(3-(2,5-dichlorophenyl)methylazetidine)
- 18300-31-7(Quinolinium,1-ethyl-4-[5-(1-ethyl-4(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1))
- 1340187-57-6(2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid)
- 922982-16-9(N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-yl)methylacetamide)
- 2171733-89-2(1-(2-aminophenyl)methylazetidine-2-carboxamide)
- 1401669-06-4([(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester)




